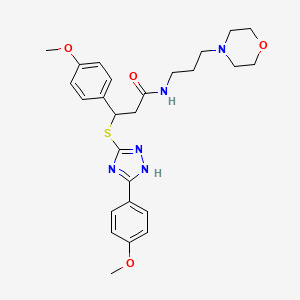
3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide is a useful research compound. Its molecular formula is C26H33N5O4S and its molecular weight is 511.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(3-morpholinopropyl)propanamide is a hybrid molecule that integrates a triazole moiety with a morpholine side chain. The triazole structure is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features:
- A triazole ring , which is a well-documented pharmacophore in medicinal chemistry.
- A morpholine group , which enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
Triazole derivatives have shown significant antifungal properties. In studies involving similar compounds, the triazole moiety has been linked to effective inhibition of fungal pathogens such as Candida albicans and Aspergillus fumigatus. The presence of the morpholine group may contribute to enhanced membrane permeability, facilitating better antifungal action.
Antibacterial Activity
Research indicates that compounds with triazole structures exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The hybrid nature of this compound suggests potential synergy between the triazole and morpholine components, enhancing its efficacy compared to traditional antibiotics.
Anticancer Properties
Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in the biosynthesis of ergosterol in fungi.
- Membrane Disruption : The morpholine component may enhance the ability of the compound to integrate into cellular membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that triazoles can induce oxidative stress in microbial cells, leading to cell death.
Research Findings and Case Studies
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4S/c1-33-21-8-4-19(5-9-21)23(18-24(32)27-12-3-13-31-14-16-35-17-15-31)36-26-28-25(29-30-26)20-6-10-22(34-2)11-7-20/h4-11,23H,3,12-18H2,1-2H3,(H,27,32)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPXZMUHYUJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCCN3CCOCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














